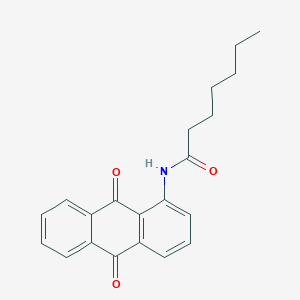

1-n-Heptanoylaminoanthraquinone

Description

1-n-Heptanoylaminoanthraquinone is a synthetic anthraquinone derivative characterized by a heptanoylamino (-NHCOC₆H₁₃) substituent at the 1-position of the anthracene-9,10-dione core.

Properties

Molecular Formula |

C21H21NO3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)heptanamide |

InChI |

InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23) |

InChI Key |

XMKBHARQDPWLLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Nitration of Anthraquinone

The foundational step in synthesizing 1-n-heptanoylaminoanthraquinone is the nitration of anthraquinone to introduce a nitro group at the 1-position. A patented method employs a mixture of concentrated nitric acid (98%) and sulfuric acid in ethylene dichloride at 35–40°C, yielding 1-nitroanthraquinone with 40–50% purity while minimizing dinitro byproducts (<0.5%). Critical parameters include:

-

Mass ratios : Anthraquinone : HNO₃ : H₂SO₄ = 3–3.5 : 1 : 2–2.25.

-

Temperature control : Maintaining 35–40°C prevents polynitration.

Post-reaction, the crude 1-nitroanthraquinone is filtered and washed without further purification, streamlining the process for subsequent reduction.

Reduction to 1-Aminoanthraquinone

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants like iron in hydrochloric acid. The patent specifies that unrefined 1-nitroanthraquinone crude (45% purity) undergoes reduction, achieving >98% purity after acid or solvent separation. Key considerations:

Acylation with Heptanoyl Chloride

The final step involves acylating 1-aminoanthraquinone with heptanoyl chloride. Adapted from analogous syntheses, this reaction typically proceeds in dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to neutralize HCl:

Conditions :

-

Molar ratio : 1:1.2 (amine : acyl chloride) to ensure complete reaction.

-

Temperature : 0°C to room temperature to prevent side reactions.

-

Workup : Precipitation or column chromatography isolates the product.

Direct Amination-Acylation Strategies

Friedel-Crafts Acylation Limitations

While Friedel-Crafts acylation is common for anthraquinone derivatives, it is unsuitable for this compound due to the directing effects of existing substituents. The 1-position’s amino group deactivates the ring, necessitating alternative approaches.

Industrial-Scale Optimization and Challenges

Byproduct Mitigation

The patent highlights stringent control over nitration depth to suppress dinitroanthraquinones (<0.5%), which are difficult to remove during reduction. Recycling anthraquinone from filtrates improves cost efficiency and sustainability.

Solvent Recovery Systems

Ethylene dichloride and chlorobenzene are recovered via distillation, reducing environmental impact. This aligns with green chemistry principles, as emphasized in modern synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.

Substitution: The heptanoylamino group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .

Scientific Research Applications

1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.

Biology: The compound is used in studies related to cellular processes and as a fluorescent probe.

Industry: The compound is utilized in the production of high-performance dyes and pigments.

Mechanism of Action

The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinones

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-n-Heptanoylaminoanthraquinone with analogous derivatives:

Key Observations :

Anticancer Activity

- This compound: While direct data are unavailable, its structural analogs (e.g., 1-amino-4-hydroxyanthraquinone) exhibit anticancer effects via DNA intercalation and topoisomerase inhibition . The heptanoyl chain may enhance tumor targeting by prolonging circulation time.

- 1-Hydroxyanthraquinone Derivatives: Compounds like 1-hydroxy-2-methylanthraquinone (CAS 6268-09-3) show moderate cytotoxicity against glioblastoma and breast cancer cells, with IC₅₀ values comparable to doxorubicin in some cases .

- Propargylamine-Substituted Anthraquinones: Derivatives synthesized via A3-coupling (e.g., compound 18 and 24 in ) demonstrate selective activity against prostate (DU-145) and breast (MCF-7) cancer cells, highlighting the role of substituent bulkiness in target specificity .

Antimicrobial and Other Activities

- 1-Hydroxyanthraquinone derivatives exhibit antifungal and antibacterial properties, attributed to their ability to disrupt microbial cell membranes .

- Amino-substituted anthraquinones (e.g., 1-methylaminoanthraquinone) are utilized as dyes and photosensitizers due to their stable chromophores .

Stability Considerations :

- Hydroxy and amino groups increase susceptibility to oxidation, whereas alkyl chains (e.g., heptanoylamino) enhance stability under physiological conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-n-Heptanoylaminoanthraquinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation of anthraquinone precursors. For example, halogenation (e.g., bromine in pyridine) under controlled temperatures (e.g., steam bath heating at 80–100°C) and solvent systems (e.g., pyridine) can introduce functional groups. Reaction time (6–10 hours) and molar ratios (e.g., 1.1:1 bromine-to-substrate) are critical for optimizing yield (70–74%) and purity . Purification via recrystallization (e.g., from pyridine) enhances melting point consistency (193–196°C).

| Key Reaction Parameters | Impact on Yield/Purity |

|---|---|

| Temperature (80–100°C) | Prevents side reactions |

| Solvent (pyridine) | Facilitates halogenation |

| Bromine molar excess (10–12%) | Ensures complete substitution |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use UV-Vis spectroscopy to confirm π→π* transitions (e.g., 400–600 nm for anthraquinones). FT-IR identifies carbonyl stretches (~1670 cm⁻¹) and N–H bending (~1600 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions: aromatic protons (δ 7.5–8.5 ppm) and heptanoyl chain signals (δ 0.8–2.5 ppm). Mass spectrometry (HRMS) verifies molecular weight (e.g., C₂₃H₂₃NO₃: 377.43 g/mol) .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT) for anticancer activity (IC₅₀ determination) and agar diffusion for antimicrobial efficacy. Use standardized cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) under controlled conditions (37°C, 5% CO₂). Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can reaction kinetics be modeled to optimize the acylation of 1-aminoanthraquinone with heptanoyl chloride?

- Methodological Answer : Apply pseudo-first-order kinetics by maintaining excess heptanoyl chloride. Monitor progress via HPLC or in-situ FT-IR. Variables include temperature (Arrhenius equation), solvent polarity (logP correlation), and catalyst (e.g., DMAP). For example, pyridine acts as both solvent and base, neutralizing HCl byproducts and accelerating acylation .

| Kinetic Model | Equation |

|---|---|

| Pseudo-first-order | ln([A]₀/[A]) = kₒbₛt |

| Arrhenius | k = Ae^(-Eₐ/RT) |

Q. What computational methods predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilicity. Compare with experimental redox potentials (cyclic voltammetry) to validate predictions. For example, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing quinone-mediated redox activity .

Q. How do solvent polarity and substituent effects influence the photostability of this compound?

- Methodological Answer : Conduct accelerated photodegradation studies under UV light (λ = 365 nm) in solvents of varying polarity (e.g., hexane, ethanol, DMF). Monitor degradation via HPLC and correlate with Kamlet-Taft parameters (π*, α, β). Bulky substituents (e.g., heptanoyl) reduce π-stacking, improving stability in nonpolar media .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform meta-analysis of IC₅₀ values, adjusting for variables like cell passage number, assay duration, and compound purity (>95% by HPLC). Use standardized protocols (NIH guidelines) for preclinical studies . For example, discrepancies in anticancer activity may arise from differences in apoptosis assays (Annexin V vs. caspase-3/7 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.